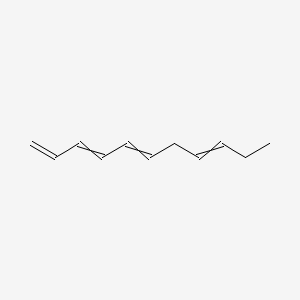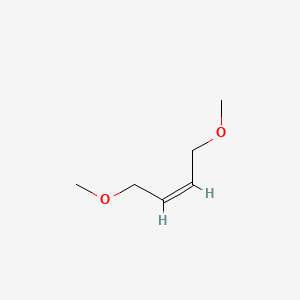
(2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine: is an organic compound with the molecular formula C5H14N2 It is a chiral diamine, meaning it has two amine groups attached to a carbon chain and exists in two enantiomeric forms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as ®-2-amino-1-propanol.
Methylation: The primary amine group is methylated using a methylating agent like methyl iodide (CH~3~I) in the presence of a base such as sodium hydroxide (NaOH).
Protection and Deprotection: The secondary amine group may be protected using a protecting group like Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps. After the desired transformations, the protecting group is removed under acidic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for protection and deprotection steps can also enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Halogenated compounds (e.g., alkyl halides) in the presence of a base.
Major Products:
Oxidation: Imines, oximes.
Reduction: Primary amines.
Substitution: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine is used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry:
Materials Science: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (2R)-N~1~,N~2~-Dimethylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
(2S)-N~1~,N~2~-Dimethylpropane-1,2-diamine: The enantiomer of the compound, with similar chemical properties but different biological activities.
N,N-Dimethyl-1,2-ethanediamine: A structurally similar compound with a shorter carbon chain.
N,N-Dimethyl-1,3-propanediamine: A compound with a similar structure but different chain length.
Uniqueness:
Chirality: The (2R) configuration provides unique interactions with chiral environments, making it valuable in asymmetric synthesis.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Eigenschaften
CAS-Nummer |
39237-60-0 |
|---|---|
Molekularformel |
C5H14N2 |
Molekulargewicht |
102.18 g/mol |
IUPAC-Name |
(2R)-1-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(7-3)4-6-2/h5-7H,4H2,1-3H3/t5-/m1/s1 |
InChI-Schlüssel |
RDHNFSNXWLWMIX-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](CNC)NC |
Kanonische SMILES |
CC(CNC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
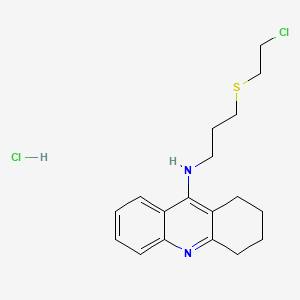
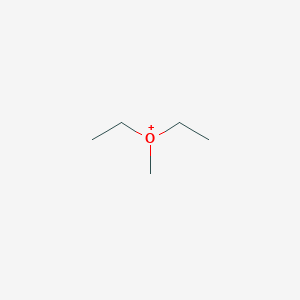
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
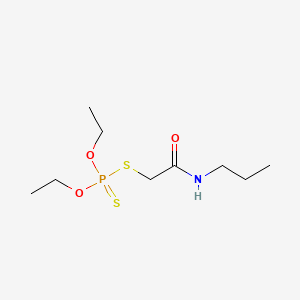
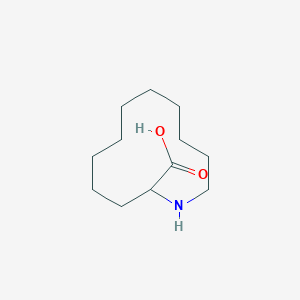
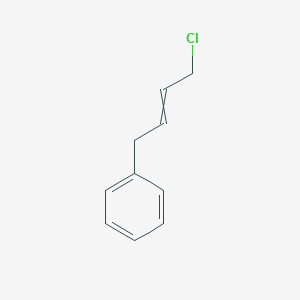
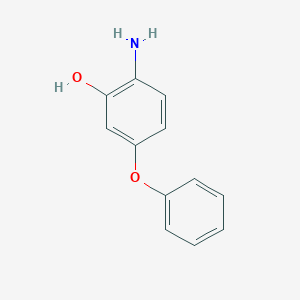
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
